molecular formula C7H6F2O2 B12077939 2,4-Difluoro-6-methoxyphenol

2,4-Difluoro-6-methoxyphenol

Katalognummer: B12077939
Molekulargewicht: 160.12 g/mol
InChI-Schlüssel: DUNWVXNEKDJKHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Difluoro-6-methoxyphenol is an organic compound with the molecular formula C7H6F2O2 It is a derivative of phenol, where two fluorine atoms are substituted at the 2 and 4 positions, and a methoxy group is substituted at the 6 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-methoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable fluorinated phenol precursor undergoes substitution with a methoxy group under controlled conditions. The reaction typically requires a base such as sodium hydroxide and a methanol solvent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes often start with commercially available fluorinated benzene derivatives, which are then subjected to various chemical reactions, including halogenation and methoxylation, to introduce the desired functional groups .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-6-methoxyphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

2,4-Difluoro-6-methoxyphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-6-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Difluoro-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C7H6F2O2

Molekulargewicht

160.12 g/mol

IUPAC-Name

2,4-difluoro-6-methoxyphenol

InChI

InChI=1S/C7H6F2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3

InChI-Schlüssel

DUNWVXNEKDJKHI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.